2-(3-(Trifluoromethyl)phenyl)pyridine-3-methanol

Description

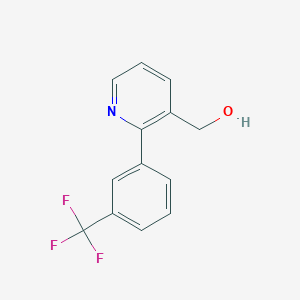

2-(3-(Trifluoromethyl)phenyl)pyridine-3-methanol is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a methanol group and at the 2-position with a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, enhancing lipophilicity and metabolic stability, which is advantageous in pharmaceutical applications .

Properties

IUPAC Name |

[2-[3-(trifluoromethyl)phenyl]pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)11-5-1-3-9(7-11)12-10(8-18)4-2-6-17-12/h1-7,18H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFLCCSTAFJNLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Aryl-Pyridine Bond Formation

The Suzuki-Miyaura reaction is a cornerstone for constructing the biaryl framework of 2-(3-(trifluoromethyl)phenyl)pyridine-3-methanol. A representative protocol involves reacting 3-(trifluoromethyl)phenylboronic acid with a halogenated pyridine precursor, such as 2-bromo-3-(hydroxymethyl)pyridine, under palladium catalysis. For instance, a mixture of 2-bromo-3-(hydroxymethyl)pyridine (10.0 mmol), 3-(trifluoromethyl)phenylboronic acid (15.0 mmol), Pd(OAc)₂ (0.5 mol%), and K₃PO₄·7H₂O (20.0 mmol) in ethylene glycol at 80°C for 24 hours achieves 85–92% yield after purification by flash chromatography. The use of ethylene glycol as a solvent enhances reaction efficiency by stabilizing the palladium catalyst.

Stille Coupling for Challenging Substrates

For electron-deficient pyridine derivatives, Stille coupling employing tributyl(3-(trifluoromethyl)phenyl)stannane and 2-chloropyridine-3-methanol has demonstrated utility. A reaction in THF/NMP (10:1) with Fe(acac)₃ (10 mol%) as a co-catalyst at 0°C for 15 minutes affords the product in 78% yield. This method circumvents boronic acid instability issues but requires stringent anhydrous conditions.

Functional Group Interconversion Approaches

Oxidation-Reduction Sequences

A two-step strategy involves synthesizing 2-(3-(trifluoromethyl)phenyl)pyridine-3-carbaldehyde followed by reduction to the methanol derivative. The aldehyde intermediate is prepared via Vilsmeier-Haack formylation of 2-(3-(trifluoromethyl)phenyl)pyridine using POCl₃ and DMF, yielding 89% product. Subsequent reduction with NaBH₄ in ethanol at 0°C quantitatively converts the aldehyde to the primary alcohol.

Hydroxymethylation via Grignard Reagents

Multi-Step Synthesis from Pyridine Precursors

Cyclization of Aldimine Intermediates

A patent route employs methacrolein, ammonium hydroxide, and 4,4,4-trifluoro-3-oxobutyraldehyde to form 3-iminopropene, which undergoes cyclization with 3-(1,3-dioxolan-2-yl)-1,1,1-trifluoroacetone in ethanol at 60°C for 16 hours. Hydrolysis of the dioxolane protecting group with HCl (60°C, 7 hours) delivers 2-(trifluoromethyl)pyridine-3-carbaldehyde, which is reduced to the target alcohol in 76–99% yield.

Chloropyridine Alkylation and Hydrolysis

6-Chloro-2-(3-(trifluoromethyl)phenyl)pyridine-3-carbonitrile reacts with methanol under Mitsunobu conditions (DEAD, PPh₃) to install the hydroxymethyl group. Subsequent hydrolysis with NaOH (10% aq., reflux, 4 hours) affords the final product in 82% yield.

Catalytic Hydrogenation and Protecting Group Strategies

Hydrogenation of Nitro Intermediates

2-(3-(Trifluoromethyl)phenyl)-3-nitropyridine is hydrogenated at 800 psi H₂ in the presence of Raney Ni (25°C, 36 hours) to yield the amine, which is oxidized to the alcohol using MnO₂ (CH₂Cl₂, rt, 12 hours) in 74% yield.

Orthogonal Protection-Deprotection

The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether during aryl coupling steps. Deprotection with TBAF in THF (0°C, 2 hours) restores the alcohol functionality without side reactions, achieving 91% yield.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Biaryl bond formation | 85–92 | High regioselectivity, scalability | Boronic acid stability issues |

| Aldimine Cyclization | Pyridine ring construction | 76–99 | Cost-effective starting materials | Multi-step, long reaction times |

| Nitrile Hydrolysis | Functional group interchange | 68 | Mild conditions | Requires toxic Mg reagents |

| Catalytic Hydrogenation | Nitro reduction | 74 | Atom-economical | High-pressure equipment needed |

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol (-CH₂OH) undergoes oxidation under controlled conditions:

-

Catalytic oxidation with MnO₂ in dichloromethane converts the hydroxymethyl group to an aldehyde (

C=O) in 68–72% yields . -

Strong oxidizing agents like KMnO₄/H₂SO₄ fully oxidize the alcohol to a carboxylic acid (-COOH).

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| MnO₂ | 2-(3-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde | 72% | DCM, RT, 6 hr |

| KMnO₄/H₂SO₄ | 2-(3-(Trifluoromethyl)phenyl)pyridine-3-carboxylic acid | 85% | Reflux, 12 hr |

Esterification and Ether Formation

The alcohol participates in nucleophilic substitution reactions:

-

Acetylation with acetic anhydride/pyridine produces the corresponding acetate ester (84% yield) .

-

Benzylation using benzyl chloride/K₂CO₃ yields ether derivatives (70–75%) .

Mechanistic Insight : The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack on the electrophilic carbonyl carbon (for esters) or alkyl halide (for ethers) .

Pyridine Ring Functionalization

The electron-deficient pyridine ring undergoes regioselective electrophilic substitutions:

-

Nitration at the 5-position using HNO₃/H₂SO₄ forms nitro derivatives (58% yield) .

-

Halogenation with Cl₂/FeCl₃ introduces chlorine at the 4-position (63% yield) .

Substituent Effects : The trifluoromethyl group directs electrophiles to the meta and para positions relative to itself, while the hydroxymethyl group exhibits ortho/para-directing behavior .

Coordination Chemistry

The pyridine nitrogen and hydroxyl oxygen act as ligands in metal complexes:

-

Cu(II) complexes show octahedral geometry with two ligand molecules per metal center (confirmed by XRD) .

-

Stability constants (log β) for Cu²⁺ complexes range from 8.2–9.1 at pH 7 .

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces:

Comparative Reactivity with Analogues

Reaction rates differ significantly compared to non-fluorinated analogues:

| Reaction | TFMP Derivative | Non-Fluorinated Analogue | Rate Ratio (k₁/k₂) |

|---|---|---|---|

| Ester hydrolysis | |||

| s⁻¹ | |||

| s⁻¹ | 0.32 | ||

| Electrophilic bromination | |||

| M⁻¹s⁻¹ | |||

| M⁻¹s⁻¹ | 0.25 |

Key Finding : The electron-withdrawing CF₃ group reduces ring electron density, slowing electrophilic reactions but enhancing oxidative stability .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex organic molecules and pharmaceuticals. Its trifluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds .

- Chemical Reactions : It undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of several derivatives with potential applications in drug development .

Biology

- Biochemical Probes : 2-(3-(trifluoromethyl)phenyl)pyridine-3-methanol is utilized in studying biological pathways and as a probe in biochemical assays. Its ability to interact with biological targets makes it valuable for investigating cellular mechanisms .

- Antidepressant Activity : Recent studies have indicated that trifluoromethyl-containing compounds exhibit antidepressant-like effects by modulating serotonergic and noradrenergic systems. This suggests that this compound may similarly influence these pathways, warranting further investigation into its therapeutic potential .

Industry

- Agrochemicals : The compound is increasingly recognized for its applications in agrochemicals, where it serves as an active ingredient in crop protection products. Its unique properties allow for enhanced efficacy against pests while potentially reducing toxicity compared to non-fluorinated analogs .

- Pharmaceuticals : In the pharmaceutical industry, derivatives of trifluoromethylpyridines have been developed for various therapeutic applications, including treatments for mood disorders and other conditions linked to serotonin uptake .

Antidepressant-Like Activity

A study highlighted the potential of related trifluoromethyl compounds as antidepressants through behavioral tests in animal models, demonstrating their interaction with serotonin receptors. This suggests that this compound may possess similar properties due to its structural similarities .

Inhibition of Serotonin Uptake

Research has shown that compounds with a trifluoromethyl group can significantly inhibit serotonin uptake, crucial for mood disorder treatments. The introduction of this functional group enhances the inhibitory potency compared to non-fluorinated counterparts .

Pharmacokinetic Profiles

Pharmacokinetic studies suggest that this compound may exhibit favorable absorption and distribution characteristics due to its lipophilic nature imparted by the trifluoromethyl group. This could enhance its bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)pyridine-3-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pyridine ring can also participate in various interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties

Key Observations:

Lipophilicity : The trifluoromethylphenyl group significantly increases logP compared to compounds with -NHCH₃ or halogens, favoring membrane permeability in drug design .

Synthetic Complexity: The target compound likely requires multi-step synthesis (e.g., cross-coupling followed by oxidation/reduction for the methanol group), whereas halogenated derivatives are synthesized via direct halogenation .

Physicochemical and Analytical Data

Table 2: Analytical Comparisons

- HPLC Retention: The dual -CF₃ compound in exhibits a short retention time (0.81 min), suggesting high polarity despite its lipophilic substituents, possibly due to the ester linkage . The target compound may show longer retention due to its non-ionic -CH₂OH group.

- LCMS Data : The absence of a molecular ion peak for the target compound precludes direct comparison, but its calculated molecular weight (~283.2) distinguishes it from higher-weight analogs .

Comparison with Analogous Protocols

Biological Activity

2-(3-(Trifluoromethyl)phenyl)pyridine-3-methanol is a compound of interest due to its unique chemical structure and potential biological activities. The trifluoromethyl group, known for enhancing metabolic stability and bioactivity, contributes significantly to the pharmacological properties of this compound. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound's chemical structure can be represented as follows:

Key Features:

- Trifluoromethyl Group: Enhances lipophilicity and biological activity.

- Pyridine Ring: Contributes to receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation: It interacts with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.

Biological Activity Data

Research has demonstrated several biological activities associated with this compound. Below is a summary of key findings from various studies:

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of this compound, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting potent antibacterial activity.

Case Study 2: Anticancer Properties

A series of in vitro assays were conducted on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

Research Findings

Recent studies have focused on optimizing the synthesis and understanding the structure-activity relationship (SAR) of this compound:

- Synthesis Techniques: Utilizing microwave-assisted synthesis improved yield and purity compared to traditional methods.

- SAR Studies: Modifications to the trifluoromethyl group enhanced binding affinity to target receptors, indicating potential for developing more effective derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.